3-Amino-4-(difluoromethoxy)phenol 3-Amino-4-(difluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17580416
InChI: InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2
SMILES:
Molecular Formula: C7H7F2NO2
Molecular Weight: 175.13 g/mol

3-Amino-4-(difluoromethoxy)phenol

CAS No.:

Cat. No.: VC17580416

Molecular Formula: C7H7F2NO2

Molecular Weight: 175.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(difluoromethoxy)phenol -

Specification

Molecular Formula C7H7F2NO2
Molecular Weight 175.13 g/mol
IUPAC Name 3-amino-4-(difluoromethoxy)phenol
Standard InChI InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2
Standard InChI Key SIHVIAPSSKNHQY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)N)OC(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 3-amino-4-(difluoromethoxy)phenol, with the molecular formula C₇H₇F₂NO₂ and a molecular weight of 193.14 g/mol. Its structure consists of a phenolic hydroxyl group (-OH) at the 1-position, an amino group at the 3-position, and a difluoromethoxy group at the 4-position (Figure 1). The difluoromethoxy substituent introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₇F₂NO₂
Molecular Weight193.14 g/mol
CAS Registry NumberNot formally assigned*
XLogP3-AA~1.2 (estimated)
Hydrogen Bond Donors2 (-OH, -NH₂)
Hydrogen Bond Acceptors4 (O, N, 2F)

*No specific CAS entry exists for 3-amino-4-(difluoromethoxy)phenol, but related compounds like 4-(difluoromethoxy)aniline (CAS 87789-47-7) share structural motifs.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The difluoromethoxy group is typically introduced via nucleophilic displacement reactions. A patented route for 4-(difluoromethoxy)aniline provides a template:

  • Alkylation of Nitrophenol: 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate, which undergoes nucleophilic attack by chlorodifluoromethane (ClCF₂H) under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

  • Reduction of Nitro Group: Catalytic hydrogenation or hydrazine-mediated reduction in the presence of Fe₂O₃/activated carbon converts the nitro group to an amine, producing 4-(difluoromethoxy)aniline .

Adapting this pathway for 3-amino-4-(difluoromethoxy)phenol would require:

  • Starting with 3-nitrophenol instead of 4-nitrophenol.

  • Optimizing reaction conditions to prevent positional isomerism during difluoromethoxy introduction.

Table 2: Comparative Synthesis Routes

Step4-(Difluoromethoxy)aniline 3-Amino-4-(difluoromethoxy)phenol (Proposed)
Starting Material4-Nitrophenol3-Nitrophenol
Alkylation AgentClCF₂HClCF₂H
Reduction SystemHydrazine/Fe₂O₃/CCatalytic hydrogenation (Pd/C)
Yield90% ~75% (estimated)

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar functional groups:

  • Aqueous Solubility: Moderate solubility in water (~1.2 g/L at 25°C) due to hydrogen-bonding capacity from -OH and -NH₂ groups.

  • Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .

  • Thermal Stability: Decomposition temperature estimated at 220–240°C, inferred from analogous difluoromethoxy aromatics .

ParameterGuideline
Personal ProtectionGloves, lab coat, eye protection
VentilationFume hood required
StorageCool, dry place away from light
DisposalIncineration per local regulations

Industrial Applications

Pharmaceutical Intermediates

Fluorinated phenols are pivotal in drug design for their metabolic stability and bioavailability. For example:

  • Anticancer Agents: Difluoromethoxy groups enhance membrane permeability in kinase inhibitors .

  • Antimicrobials: Amino-phenol derivatives exhibit moderate activity against Gram-positive pathogens .

Agrochemical Development

The difluoromethoxy moiety improves pesticidal activity by resisting hydrolytic degradation. Potential uses include:

  • Herbicides: Analogous to sulfonylurea derivatives targeting acetolactate synthase .

  • Fungicides: Enhanced leaf adhesion due to fluorine’s lipophilicity .

Market Outlook

Global Demand Trends

The market for fluorinated phenolic compounds is projected to grow at a CAGR of 6.2% from 2025–2029, driven by pharmaceutical and agrochemical sectors . Regional dynamics include:

  • Asia-Pacific: Dominates production (55% market share) due to low-cost manufacturing .

  • North America: High R&D investment in fluorine-based therapeutics .

Table 4: Market Forecast (2025–2029)

RegionCAGR2029 Market Value (USD Million)
Asia-Pacific7.1%48.2
Europe5.8%32.7
North America6.5%29.4

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